molecular formula C8H17NO B12557194 Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- CAS No. 189189-75-1

Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-

Cat. No.: B12557194
CAS No.: 189189-75-1
M. Wt: 143.23 g/mol
InChI Key: QRCJOCOSPZMDJY-BQBZGAKWSA-N
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Description

Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-: is an organic compound with the molecular formula C8H17NO . It is a chiral molecule with two stereocenters, making it an important subject of study in stereochemistry. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- can be achieved through several methods. One common approach involves the reaction of 2-ethyl-3-methylpentanoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Ethyl-3-methylpentanamide: A stereoisomer with different spatial arrangement of atoms.

    3-methylpentanamide: A structurally similar compound with a different substitution pattern.

Uniqueness

Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its isomers and analogs.

This detailed article provides a comprehensive overview of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

189189-75-1

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2S,3S)-2-ethyl-3-methylpentanamide

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7-/m0/s1

InChI Key

QRCJOCOSPZMDJY-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H](C)[C@H](CC)C(=O)N

Canonical SMILES

CCC(C)C(CC)C(=O)N

Origin of Product

United States

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